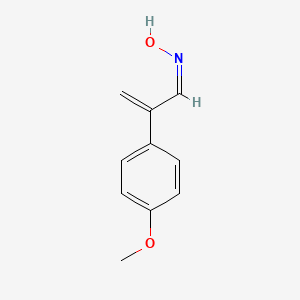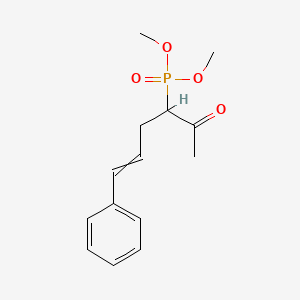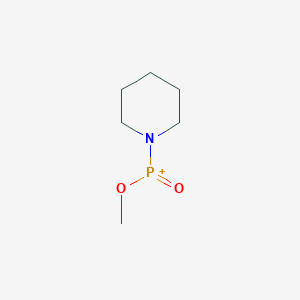
(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine is an organic compound characterized by the presence of a hydroxyimino group attached to a propenyl chain, which is further substituted with a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine typically involves the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine
- (1Z)-1-(4-Methoxyphenyl)-N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimine
Uniqueness
(1Z)-N-Hydroxy-2-(4-methoxyphenyl)-2-propen-1-imine is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of the hydroxyimino and methoxyphenyl groups provides a versatile scaffold for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
(NZ)-N-[2-(4-methoxyphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C10H11NO2/c1-8(7-11-12)9-3-5-10(13-2)6-4-9/h3-7,12H,1H2,2H3/b11-7- |
Clave InChI |
VJYMSHKHEKKQSS-XFFZJAGNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=C)/C=N\O |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)


![2-{[(4-Chlorophenyl)methyl]amino}ethane-1-thiol](/img/structure/B12533280.png)
silane](/img/structure/B12533281.png)
![N-(1H-Benzimidazol-2-yl)-1-[4-(trifluoromethyl)phenyl]methanimine](/img/structure/B12533289.png)
![1-[(4-Methylbenzene-1-sulfonyl)amino]hexan-2-yl thiocyanate](/img/structure/B12533291.png)


![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
